molecular formula C19H22INO4 B12814806 Ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12814806
M. Wt: 455.3 g/mol
InChI Key: LKYIXTIQWQMDSR-UHFFFAOYSA-N
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Description

Preparation Methods

Ethyl 2-nitrobenzoate: can be prepared by reacting benzoic acid with nitric acid to form 2-nitrobenzoic acid, which is then reacted with ethanol to form Ethyl 2-nitrobenzoate . Industrial production methods involve similar steps but are optimized for larger scale production.

1-iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process involves the reaction of 2,3,4,5-tetramethylbenzene with iodine in the presence of an oxidizing agent .

Scientific Research Applications

Mechanism of Action

The mechanism of action for Ethyl 2-nitrobenzoate involves its reduction to ethyl 2-aminobenzoate, which can then participate in further chemical reactions . The nitro group is reduced to an amino group, which can then interact with other molecules.

For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom can be substituted by other nucleophiles, leading to the formation of various products. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Ethyl 2-nitrobenzoate: can be compared with other nitrobenzoates such as methyl 2-nitrobenzoate and propyl 2-nitrobenzoate. Its unique properties include its specific reactivity and the types of products it forms upon reduction and substitution .

1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene. Its uniqueness lies in the specific arrangement of methyl groups and the iodine atom, which affects its reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C19H22INO4

Molecular Weight

455.3 g/mol

IUPAC Name

ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C9H9NO4/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h5H,1-4H3;3-6H,2H2,1H3

InChI Key

LKYIXTIQWQMDSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1[N+](=O)[O-].CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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